Bis(4-chlorophenyl) disulfide
Overview
Description
Synthesis Analysis
Bis(4-chlorophenyl) disulfide and related compounds can be synthesized through several methods. Electrosynthesis from dialkylamines and carbon disulfide under constant voltage is a direct preparation method for Bis(dialkylthiocarbamoyl) disulfides, showcasing the diverse synthetic routes available for such compounds (Torii, Tanaka, & Misima, 1978). Additionally, the polycondensation of Bis(4-mercaptophenyl) sulfide with Bis(4-chloro-3-nitrophenyl) sulfone in various solvents is another synthetic pathway, highlighting the versatility in forming polysulfide materials (Kimura, Sato, Kameyama, & Nishikubo, 2000).
Molecular Structure Analysis
The crystal structure of Bis(2-chlorophenyl) disulfide, a closely related compound, has been determined, revealing monoclinic crystals with synclinal chlorophenyl rings. This structure analysis provides insight into the spatial arrangement of chlorophenyl groups in such disulfides (Mak, Yip, Chan, Smith, & Kennard, 1989).
Chemical Reactions and Properties
The reactivity of Bis(4-chlorophenyl) disulfide with other chemicals has been explored in various studies. For example, novel polysulfur bridged metacyclophanes were synthesized from reactions involving bis-(2,4-dimethoxyphenyl) sulphide and disulphur dichloride, indicating the potential for carbon-sulfur bond cleavage by electrophilic agents (Bottino & Pappalardo, 1981).
Physical Properties Analysis
The study of Bis(4-chlorophenyl) sulfone, structurally similar to Bis(4-chlorophenyl) disulfide, reveals peculiar structural and dynamical features, such as weak temperature dependence of diffuse scattering, highlighting the importance of Van der Waals forces and dipolar moment interactions in determining the physical properties of these compounds (Ollivier, Etrillard, Sougoti, Toudic, Ecolivet, & Bourges, 1996).
Chemical Properties Analysis
The chemical properties of Bis(4-chlorophenyl) disulfide and related compounds are influenced by their molecular structure and synthesis pathways. The electrosynthesis method, for instance, not only offers a direct route for their preparation but also affects the resultant compound's reactivity and potential applications in energy storage materials (Wang, Si, Guo, & Fu, 2021).
Scientific Research Applications
Arylthiolation Synthesis : Disulfide radical cations generated from the oxidation of diaryl disulfides like Bis(4-chlorophenyl) disulfide can selectively lead to aromatic arylthiolation, offering high yields. This process has potential applications in the synthesis of pharmaceuticals and nutraceuticals (Takeuchi & Suga, 2000).
Incommensurate Phase Study : The incommensurate phase of bis(4-chlorophenyl)sulfone, a related compound, remains incommensurate at low temperatures, indicating potential structural stability in related solids (Etrillard et al., 1993).
Photo-Oxidative Polymerization : The photo-oxidative polymerization of bis(3,5-dimethylphenyl) disulfide, a similar compound, at room temperature results in non-contaminated poly(thioarylene) synthesis without metal salt contamination, which can be a beneficial process in various chemical syntheses (Yamamoto, Oyaizu, & Tsuchida, 1993).
Crystal Structure Analysis : The crystal structure of bis(2-chlorophenyl) disulfide, another related compound, reveals a monoclinic space group with synclinally related chlorophenyl rings, which can be useful in understanding molecular interactions and designing new materials (Mak et al., 1989).
Weak Sulfur Interactions Study : Weak sulfur interactions and hydrogen bonds in bis[2-(1H-benzimidazol-2-yl)phenyl]disulfide derivatives influence their folding and unfolding conformation, with nitrogen protonation affecting chiral conformations in the solid state. This has implications for material design and molecular engineering (Esparza-Ruiz et al., 2007).
Synthesis of Poly(arylene sulfide)s : Thermolysis of diaryl disulfides allows for the synthesis of high molecular weight poly(phenylene sulfide) and poly(naphthylene sulfide)s. This process holds potential applications in polymerization and material sciences (Wang & Hay, 1992).
Catalyst-Free Self-Healing Elastomers : Aromatic disulfide metathesis enables the design of self-healing poly(urea–urethane) elastomers at room temperature, without the need for a catalyst or external intervention. This has significant implications for materials science and engineering (Rekondo et al., 2014).
Safety And Hazards
Bis(4-chlorophenyl) disulfide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended when handling this substance .
properties
IUPAC Name |
1-chloro-4-[(4-chlorophenyl)disulfanyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2S2/c13-9-1-5-11(6-2-9)15-16-12-7-3-10(14)4-8-12/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXXRXGPBFMPFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SSC2=CC=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061562 | |
Record name | Disulfide, bis(4-chlorophenyl) | |
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URL | https://comptox.epa.gov/dashboard/DTXSID7061562 | |
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Molecular Weight |
287.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Insoluble in water; [ChemIDplus] Yellow crystalline flakes; [Alfa Aesar MSDS] | |
Record name | Bis(p-chlorophenyl)disulfide | |
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Vapor Pressure |
0.00000364 [mmHg] | |
Record name | Bis(p-chlorophenyl)disulfide | |
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Product Name |
Bis(4-chlorophenyl) disulfide | |
CAS RN |
1142-19-4 | |
Record name | 4-Chlorophenyl disulfide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1142-19-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Bis(p-chlorophenyl)disulfide | |
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Record name | Bis(4-chlorophenyl) disulfide | |
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Record name | Disulfide, bis(4-chlorophenyl) | |
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Record name | Disulfide, bis(4-chlorophenyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7061562 | |
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Record name | Bis(4-chlorophenyl) disulphide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.210 | |
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Record name | BIS(4-CHLOROPHENYL) DISULFIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NMT539C7LN | |
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Record name | BIS(P-CHLOROPHENYL)DISULFIDE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2791 | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Citations
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